molecular formula C7H10F2O B13169916 7,7-Difluorobicyclo[4.1.0]heptan-2-ol CAS No. 1251924-02-3

7,7-Difluorobicyclo[4.1.0]heptan-2-ol

Katalognummer: B13169916
CAS-Nummer: 1251924-02-3
Molekulargewicht: 148.15 g/mol
InChI-Schlüssel: GHDRQAQSUKXFLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,7-Difluorobicyclo[410]heptan-2-ol is an organic compound characterized by a bicyclic structure with two fluorine atoms attached to the seventh carbon and a hydroxyl group attached to the second carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Difluorobicyclo[4.1.0]heptan-2-ol typically involves the fluorination of a bicyclic precursor. One common method involves the reaction of a bicyclo[4.1.0]heptane derivative with a fluorinating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the fluorination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The production process is optimized to achieve high yields and purity of the final product, often involving multiple purification steps such as distillation and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

7,7-Difluorobicyclo[4.1.0]heptan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions may include the use of nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

7,7-Difluorobicyclo[4.1.0]heptan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 7,7-Difluorobicyclo[4.1.0]heptan-2-ol involves its interaction with specific molecular targets. The fluorine atoms and hydroxyl group play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 7,7-Difluorobicyclo[4.1.0]heptan-1-ol
  • 7,7-Difluorobicyclo[4.1.0]heptan-3-amine
  • 7,7-Difluorobicyclo[4.1.0]heptan-3-one

Uniqueness

7,7-Difluorobicyclo[4.1.0]heptan-2-ol is unique due to the position of the hydroxyl group on the second carbon, which influences its chemical reactivity and potential applications. The presence of fluorine atoms also imparts specific properties such as increased stability and resistance to metabolic degradation, making it a valuable compound for various research and industrial purposes.

Eigenschaften

CAS-Nummer

1251924-02-3

Molekularformel

C7H10F2O

Molekulargewicht

148.15 g/mol

IUPAC-Name

7,7-difluorobicyclo[4.1.0]heptan-2-ol

InChI

InChI=1S/C7H10F2O/c8-7(9)4-2-1-3-5(10)6(4)7/h4-6,10H,1-3H2

InChI-Schlüssel

GHDRQAQSUKXFLI-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C(C2(F)F)C(C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.